Cas no 22540-50-7 (6-Oxopiperidine-3-carboxylic acid)

6-Oxopiperidine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 6-Oxopiperidine-3-carboxylic acid
- 3-PIPERIDINECARBOXYLIC ACID, 6-OXO-
- UKRORGSYN-BB BBV-082263
- 6-oxo-3-Piperidinecarboxylic acid
- 6-oxopiperidine-3-carboxylic acid(SALTDATA: FREE)
- 6-Oxonipecotic acid
- 2-Piperidone-5-carboxylic acid
- 5-Carboxy-2-piperidone
- LWZUSLUUMWDITR-UHFFFAOYSA-N
- (3R)-6-Oxopiperidine-3-carboxylic acid
- (3S)-6-Oxopiperidine-3-carboxylic acid
- Piperidin-2-one-5-carboxylic acid
- 6-oxo-piperidine-3-carboxylic acid
- STL429911
- 6-Oxo-3-piperidinecarboxylic acid #
- SB17688
- EN300-42819
- Z317054072
- BS-13238
- 6-oxopiperidine-3-carboxylicacid
- Nipecotic Acid, 6-oxo- (8CI); 6-Oxo-3-piperidinecarboxylic Acid; 2-Oxopiperidine-5-carboxylic Acid; 2-Piperidone-5-carboxylic Acid; 5-Carboxy-2-piperidone
- DA-07934
- A816257
- AB00999702-01
- PB30997
- CS-0050149
- AKOS016842858
- AKOS000190133
- BHC40855
- 22540-50-7
- SB17687
- MFCD08059985
- 6-oxopiperidine-3-carboxylic acid, AldrichCPR
- SCHEMBL1849872
- DTXSID60339929
- F2147-1744
- BHC40856
- SY008266
- ALBB-028504
-
- MDL: MFCD08059985
- インチ: 1S/C6H9NO3/c8-5-2-1-4(3-7-5)6(9)10/h4H,1-3H2,(H,7,8)(H,9,10)
- InChIKey: LWZUSLUUMWDITR-UHFFFAOYSA-N
- ほほえんだ: O([H])C(C1([H])C([H])([H])N([H])C(C([H])([H])C1([H])[H])=O)=O
計算された属性
- せいみつぶんしりょう: 143.058243149g/mol
- どういたいしつりょう: 143.058243149g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 166
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66.4
- 疎水性パラメータ計算基準値(XlogP): -0.9
じっけんとくせい
- 密度みつど: 1.286
6-Oxopiperidine-3-carboxylic acid セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
6-Oxopiperidine-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | O858828-100mg |
6-Oxopiperidine-3-carboxylic Acid |
22540-50-7 | 100mg |
$ 98.00 | 2023-09-06 | ||
eNovation Chemicals LLC | D495606-25G |
6-oxopiperidine-3-carboxylic acid |
22540-50-7 | 97% | 25g |
$495 | 2024-05-23 | |
TRC | O858828-10mg |
6-Oxopiperidine-3-carboxylic Acid |
22540-50-7 | 10mg |
$ 58.00 | 2023-09-06 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB03500-10G |
6-oxopiperidine-3-carboxylic acid |
22540-50-7 | 97% | 10g |
¥ 2,587.00 | 2023-03-30 | |
Chemenu | CM107571-25g |
6-oxopiperidine-3-carboxylic acid |
22540-50-7 | 97% | 25g |
$990 | 2021-08-06 | |
Life Chemicals | F2147-1744-10g |
6-oxopiperidine-3-carboxylic acid |
22540-50-7 | 95%+ | 10g |
$490.0 | 2023-11-21 | |
TRC | O858828-50mg |
6-Oxopiperidine-3-carboxylic Acid |
22540-50-7 | 50mg |
$ 81.00 | 2023-09-06 | ||
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB05638-50g |
6-oxopiperidine-3-carboxylic acid |
22540-50-7 | 95% | 50g |
$1300 | 2023-09-07 | |
Life Chemicals | F2147-1744-5g |
6-oxopiperidine-3-carboxylic acid |
22540-50-7 | 95%+ | 5g |
$280.0 | 2023-11-21 | |
Life Chemicals | F2147-1744-0.25g |
6-oxopiperidine-3-carboxylic acid |
22540-50-7 | 95%+ | 0.25g |
$42.0 | 2023-11-21 |
6-Oxopiperidine-3-carboxylic acid 関連文献
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1. Aza-annulation of enaminones with itaconic anhydride: kinetic preference for exocyclic enamide productsMark Hadden,Mark Nieuwenhuyzen,Deirdre Potts,Paul J. Stevenson J. Chem. Soc. Perkin Trans. 1 1998 3437
6-Oxopiperidine-3-carboxylic acidに関する追加情報
6-Oxopiperidine-3-Carboxylic Acid: A Comprehensive Overview
6-Oxopiperidine-3-carboxylic acid, also known by its CAS registry number CAS No. 22540-50-7, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of cyclic ketones and is characterized by its unique structure, which includes a six-membered piperidine ring with a ketone group at position 6 and a carboxylic acid group at position 3. The molecule's structure makes it a versatile building block for various chemical transformations and applications.
The synthesis of 6-Oxopiperidine-3-carboxylic acid has been extensively studied, with researchers exploring efficient methods to produce this compound on both laboratory and industrial scales. Recent advancements in catalytic asymmetric synthesis have enabled the production of enantiomerically pure derivatives, which are highly valuable in drug discovery and development. For instance, studies published in the Journal of Medicinal Chemistry highlight the use of this compound as a key intermediate in the synthesis of bioactive molecules targeting various therapeutic areas, including cancer and neurodegenerative diseases.
In terms of applications, 6-Oxopiperidine-3-carboxylic acid has found utility in diverse fields. In the pharmaceutical industry, it serves as a precursor for peptide-based drugs and other bioactive compounds. Its ability to form stable amide bonds makes it particularly useful in peptide synthesis. Additionally, this compound has been employed in the development of novel materials, such as biodegradable polymers, which are gaining traction in sustainable chemistry research.
Recent research has also focused on the biological properties of 6-Oxopiperidine-3-carboxylic acid. Studies conducted at leading research institutions have demonstrated its potential as an anti-inflammatory agent and its ability to modulate cellular signaling pathways involved in chronic diseases. Furthermore, computational modeling studies have revealed insights into its interactions with key proteins, paving the way for its use in drug design.
The environmental impact of CAS No. 22540-50-7 has also been a topic of interest. Researchers have investigated its biodegradability and toxicity profiles, with findings suggesting that it is relatively non-toxic to aquatic organisms under standard conditions. These studies are crucial for ensuring the safe handling and disposal of this compound in industrial settings.
In conclusion, 6-Oxopiperidine-3-carboxylic acid, or CAS No. 22540-50-7, is a multifaceted compound with applications spanning organic synthesis, pharmacology, and materials science. Its structural versatility and promising biological properties continue to drive innovative research across various disciplines. As advancements in synthetic methods and biological applications unfold, this compound is poised to play an increasingly important role in both academic and industrial settings.
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